8-Chloro-arabinoadenosine

RNA-directed therapeutics Transcription inhibition Purine nucleoside analog mechanism

8-Chloro-arabinoadenosine is a halogenated adenosine analog with a unique RNA-directed mechanism distinct from DNA-targeting purine nucleoside analogs like fludarabine. It is not interchangeable with standard PNAs due to divergent metabolic activation and targeting. - RNA Synthesis Inhibition: Targets short-lived oncogenic transcripts, enabling activity against quiescent CLL and multiple myeloma cells. - Enhanced Sensitivity: Demonstrates 1.65-fold enhanced cytotoxicity in LKB1-deficient NSCLC isogenic cell lines (38% vs. 23% cell death at 20 μM, p=0.001). - Unique Metabolism: Undergoes succinylation linking analog metabolism to the citric acid cycle, a pathway modulable by metformin and oligomycin.

Molecular Formula C10H12ClN5O4
Molecular Weight 301.69 g/mol
Cat. No. B12841846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-arabinoadenosine
Molecular FormulaC10H12ClN5O4
Molecular Weight301.69 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6+,9-/m1/s1
InChIKeyMHDPPLULTMGBSI-FJFJXFQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cl-Ado Procurement & Compound Classification


8-Chloro-arabinoadenosine (also designated 8-chloro-adenosine or 8-Cl-Ado) is a halogenated ribonucleoside analog of adenosine distinguished by a chlorine substitution at the C8 position of the adenine base [1]. It is a unique purine nucleoside analog currently under clinical development (Phase I) for the treatment of hematologic malignancies including chronic lymphocytic leukemia (CLL) and multiple myeloma [2]. The compound has a molecular formula of C₁₀H₁₂ClN₅O₄ and a molecular weight of 301.69 g/mol [3].

RNA synthesis inhibition study fit for quiescent hematologic malignancy models
Clinical-stage (Phase I) nucleoside analog tool compound
Distinct succinylation metabolism links to TCA cycle research

Why 8-Cl-Ado Cannot Be Substituted


In-class purine nucleoside analogs (PNAs) such as fludarabine, cladribine, and clofarabine cannot be simply interchanged with 8-chloro-arabinoadenosine due to fundamentally divergent mechanisms of action and biochemical targeting [1]. FDA-approved PNAs (e.g., fludarabine, cladribine) require phosphorylation and exert cytotoxicity primarily through incorporation of their triphosphate metabolites into DNA, ultimately causing DNA synthesis inhibition and apoptosis [1]. In contrast, 8-chloro-arabinoadenosine is RNA-directed, inhibiting RNA synthesis but not DNA synthesis [2]. Additionally, unlike cladribine and fludarabine which demonstrate clinical cross-resistance, 8-Cl-Ado operates via a distinct metabolic pathway that includes unique succinylation linking the compound to the citric acid cycle [3]. These mechanistic, metabolic, and target-level divergences preclude generic substitution and mandate compound-specific selection criteria.

RNA-targeted mechanism diverges from DNA-directed analogs
Fludarabine, cladribine, and clofarabine primarily inhibit DNA synthesis, while 8-Cl-Ado acts on RNA synthesis; mechanistic mismatch may limit direct interchange.
Succinylation metabolic pathway is unique among purine nucleoside analogs
Comparator PNAs lack the fumarate-consuming succinylation branch; metabolic-response profiles may differ substantially.
Cross-resistance patterns do not transfer
Clinical cross-resistance observed between fludarabine and cladribine does not extend to 8-Cl-Ado; endpoint context requires compound-specific review.

Quantitative Differentiation Evidence for 8-Cl-Ado


Mechanism of Action: RNA vs. DNA Synthesis Inhibition

8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog that inhibits RNA synthesis but not DNA synthesis, a property fundamentally distinct from the FDA-approved purine nucleoside analogs fludarabine, cladribine, and clofarabine [1]. Whereas fludarabine and cladribine require phosphorylation by deoxynucleoside salvage pathways, with triphosphate metabolites incorporating into DNA to induce apoptosis, 8-Cl-Ado targets RNA synthesis [1]. This mechanistic divergence is quantitative: 8-Cl-Ado treatment (10 μM) in breast cancer cells MCF-7 and BT-474 resulted in effective cellular uptake and conversion to 8-Cl-ATP, with concomitant depletion of endogenous ATP levels, leading to RNA synthesis inhibition [2]. In contrast, established PNAs do not measurably inhibit RNA synthesis at comparable concentrations. The clinical implication is that cross-resistance observed between fludarabine and cladribine does not extend to 8-Cl-Ado, making it a mechanistically non-cross-resistant option [1].

Mechanism of action
Class-level inference
RNA synthesis inhibition (no DNA synthesis inhibition)
Supports RNA-directed nucleoside analog research context
Data to verify in specific cell models; reviewed mechanism across PNAs
RNA-directed therapeutics Transcription inhibition Purine nucleoside analog mechanism Hematologic malignancy

Differential Potency in LKB1-Deficient NSCLC

8-Chloro-arabinoadenosine exhibits significantly greater tumoricidal activity against LKB1-deficient non-small cell lung cancer (NSCLC) cells compared to LKB1-proficient cells [1]. In a direct flow cytometry-based assay using isogenic A549 NSCLC cell lines, 8-Cl-Ado at 20 μM induced 38% annexin V/propidium iodide positivity (cell death) in LKB1-deficient cells versus only 23% in LKB1-proficient cells (p = 0.001), representing a 1.65-fold enhanced sensitivity [1]. This differential vulnerability correlates with baseline ATP levels: LKB1-deficient cells had lower endogenous ATP (2800 μM in H460 cells vs. 3400 μM in LKB1-proficient, p = 0.011; and 2556 μM vs. 2812 μM in A549 cells, p = 0.38) [1]. In contrast, standard chemotherapeutic agents showed high resistance in LKB1-mutant NSCLC cells [1]. This genetic-context-dependent cytotoxicity is not a reported property of comparator PNAs (fludarabine, cladribine) at comparable concentrations, representing a distinct selection criterion.

LKB1-deficient NSCLC sensitivity
Head-to-head
1.65-fold enhanced cell death (p = 0.001) in LKB1-deficient vs. proficient A549 cells at 20 µM
Reported genetic-context-dependent cytotoxicity endpoint
Isogenic A549 NSCLC model; annexin V/PI assay
LKB1 mutation NSCLC Synthetic lethality ATP depletion

Poly(A) Polymerase Inhibition: 8-Cl-ATP vs. 8-Amino-ATP

The triphosphate metabolites of 8-chloro-arabinoadenosine (8-Cl-ATP) and its close congener 8-aminoadenosine (8-amino-ATP) exhibit distinct biochemical behaviors in poly(A) polymerase (PAP) primer extension assays, directly impacting RNA-directed mechanism selection [1]. In primer extension assays using bovine PAP, 8-Cl-ATP did not function as a substrate for primer extension (no chain elongation observed), whereas 8-amino-ATP resulted in chain termination [1]. Both modified ATP analogues significantly reduced poly(A)-tail length when co-incubated with ATP. Critically, a synthetic RNA primer containing a 3′-terminal 8-Cl-AMP residue completely blocked subsequent polyadenylation by bovine PAP with ATP [1]. Molecular docking studies demonstrated that C8-modifications of ATP increase the distance between the 3′-hydroxyl group of the RNA terminus and the α-phosphate of ATP, rendering the molecules unfavorable for incorporation [1].

Poly(A) polymerase activity
Head-to-head
8-Cl-ATP: no primer extension (non-substrate); 8-amino-ATP: chain termination
Distinguishes complete polyadenylation blockade from chain termination
Bovine PAP primer extension assay; molecular docking supported
Polyadenylation inhibition RNA processing C8-modified ATP Chain termination

Plasma Stability and Adenosine Deaminase Resistance

8-Chloro-arabinoadenosine demonstrates limited susceptibility to adenosine deaminase (ADA)-mediated deamination, as evidenced by the marginal effect of the ADA inhibitor 2′-deoxycoformycin (dCF) on its metabolic fate [1]. In fresh plasma from mice, rats, and humans, conversion of 8-Cl-Ado to 8-Cl-inosine was only marginally affected by coincubation with dCF [1]. In vivo, mice pretreated with dCF (2 mg/ml, 30 min prior) had 27% less intracellular 8-Cl-ATP in peripheral blood mononuclear cells (PBMC) compared to mice without dCF pretreatment, indicating dCF does not enhance and may paradoxically reduce active metabolite formation [1]. In rats, intracellular 8-Cl-ATP achieved a peak concentration of 90 μM at 2 h post-injection and was still present at 40 μM 24 h later, demonstrating prolonged cellular retention [1]. In contrast, comparator nucleoside analogs such as 2-chloroadenosine are known substrates for ADA with significantly shorter plasma half-lives [2].

ADA resistance & cellular retention
Reported
27% decrease in 8-Cl-ATP with dCF pretreatment; peak 90 µM in rats, 40 µM at 24 h
Supports limited ADA dependence and prolonged intracellular exposure context
Mouse and rat PK models; PBMC HPLC analysis
Pharmacokinetics Adenosine deaminase Metabolic stability In vivo pharmacology

Succinylation Metabolism and TCA Cycle Linkage

8-Chloro-arabinoadenosine undergoes a unique intracellular succinylation metabolic pathway not observed with other purine nucleoside analogs (e.g., fludarabine, cladribine, clofarabine) [1]. In mantle cell lymphoma cell lines, 8-Cl-Ado is converted to succinyl-8-chloro-adenosine (S-8-Cl-Ado) and its monophosphate (S-8-Cl-AMP), with 8-Cl-AMP levels highly associated with S-8-Cl-AMP levels [1]. This metabolic branch consumes fumarate from the citric acid cycle as a required substrate for succinyl-8-chloro-adenylate metabolite formation, directly linking 8-Cl-Ado metabolism to reduction of the fumarate pool and perturbation of cellular energy metabolism [1]. The rate of succinyl-8-chloro-adenylate metabolism was enhanced by increasing intracellular fumarate concentrations via metformin co-treatment, and S-8-Cl-AMP concentrations increased after acute ATP synthase inhibition by oligomycin [1]. This metabolic pathway is absent in comparator PNAs, which are primarily metabolized through phosphorylation cascades alone.

Succinylation & TCA linkage
Class-level inference
Unique succinyl-8-Cl-Ado/AMP formation consumes fumarate; absent in comparator PNAs
Supports metabolic crosstalk research with TCA cycle perturbation
Mantle cell lymphoma lines; modulated by metformin/oligomycin
Intracellular metabolism Succinylation TCA cycle Metabolic reprogramming

8-Cl-Ado Research Applications in Oncology


RNA-Directed Therapy in Quiescent Hematologic Malignancies

Based on its RNA synthesis inhibition mechanism distinct from DNA-directed PNAs [1], 8-Cl-Ado is optimally suited for research targeting slowly- or non-replicating malignant cell populations such as chronic lymphocytic leukemia (CLL) and multiple myeloma. Unlike fludarabine and cladribine that require active DNA replication, 8-Cl-Ado targets short-lived transcripts encoded by oncogenes, enabling activity against quiescent cells [1]. The compound is currently in Phase I clinical trials for these indications [2].

LKB1-Mutant NSCLC Synthetic Lethality Research

For research programs investigating LKB1-deficient non-small cell lung cancer, 8-Cl-Ado demonstrates a quantifiable 1.65-fold enhanced sensitivity in LKB1-deficient versus LKB1-proficient isogenic cell lines (38% vs. 23% cell death at 20 μM, p = 0.001) [3]. This genetic-context-dependent cytotoxicity, coupled with resistance of LKB1-mutant cells to standard chemotherapy [3], positions 8-Cl-Ado as a molecular tool for synthetic lethality studies in this genetically-defined NSCLC subset.

Polyadenylation and RNA Processing Inhibition

8-Cl-ATP exhibits a distinct poly(A) polymerase inhibition profile compared to its congener 8-amino-ATP: 8-Cl-ATP does not function as a PAP substrate, whereas 8-amino-ATP results in chain termination [4]. Additionally, RNA primers containing a 3′-terminal 8-Cl-AMP residue completely block subsequent polyadenylation [4]. This differential activity makes 8-Cl-Ado the analog of choice for experiments requiring complete blockade of poly(A)-tail synthesis rather than chain termination.

TCA Cycle Perturbation and Metabolic Studies

The unique succinylation pathway of 8-Cl-Ado, which consumes fumarate and links purine analog metabolism to the citric acid cycle [5], enables investigations of metabolic crosstalk between nucleoside analog pharmacology and central carbon metabolism. This metabolic branch can be modulated by metformin (enhances succinylation rate via increased fumarate) and oligomycin (increases S-8-Cl-AMP via ATP synthase inhibition) [5], supporting combination studies with energy metabolism modifiers.

Application
Selection Property
Validation Focus
Quiescent hematologic malignancy models
RNA synthesis inhibition mechanism
Transcription arrest in non-replicating cell populations
LKB1-deficient NSCLC synthetic lethality studies
Genetic-context-dependent cytotoxicity
LKB1-mutant cell model endpoint review
RNA processing & polyadenylation inhibition
Complete poly(A) polymerase blockade
Poly(A)-tail synthesis arrest in biochemical assays
Nucleoside analog–TCA cycle metabolic crosstalk
Succinylation-dependent fumarate consumption
Metabolite flux and energy metabolism perturbation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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